molecular formula C22H20ClN7 B3413354 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946218-67-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

Cat. No. B3413354
CAS RN: 946218-67-3
M. Wt: 417.9 g/mol
InChI Key: DECYDSUBFYXZBY-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is also known as Trazodone, which is a serotonin receptor antagonist and reuptake inhibitor. Trazodone has been extensively studied for its use in treating various medical conditions such as depression, anxiety, and insomnia.

Scientific Research Applications

Pharmaceutical Applications

This compound may have potential applications in pharmaceuticals . Compounds with similar structures have been used in pharmaceutical release testing, method development for qualitative and quantitative analyses .

Anticonvulsant Activity

Compounds with similar structures have shown anticonvulsant properties in animal models of seizures . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” could potentially be explored for its anticonvulsant activity.

Antinociceptive Activity

Similar compounds have also demonstrated antinociceptive (pain-relieving) activity . This could be another potential area of application for this compound.

Antiproliferative Activity

Arylpiperazine moieties containing compounds, which are structurally similar to the compound , have shown their application in anti-proliferative activities . This suggests a potential use of this compound in cancer research or treatment.

Adrenergic Receptor Antagonist

Naftopidil, an arylpiperazine ether derivative, is widely used as an adrenergic receptor antagonist . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” could potentially be used in similar applications.

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil, a compound with a similar structure, is a popular drug in Japan to treat benign prostatic hyperplasia (BPH) . This suggests that “2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” could potentially be used in the treatment of BPH.

Mechanism of Action

Target of Action

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The Alpha-1A adrenergic receptor is a type of adrenergic receptor, and its activation leads to a decrease in blood pressure.

Mode of Action

This compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For the 5-HT2A receptor, the compound acts as a ligand, binding to the receptor and causing a conformational change . This change can then trigger a cascade of intracellular events, leading to the observed physiological effects.

Biochemical Pathways

Upon binding to the 5-HT2A receptor, the compound can affect various biochemical pathways. One of the key pathways is the serotonin signaling pathway, which plays a crucial role in many biological processes, including the regulation of mood, appetite, and sleep. Similarly, the interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, affecting processes such as smooth muscle contraction and neurotransmitter release .

Pharmacokinetics

It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on the specific physiological context. In general, activation of the 5-HT2A receptor can lead to various effects, such as constriction of smooth muscles, changes in platelet shape, and modulation of the release of various neurotransmitters . Similarly, activation of the Alpha-1A adrenergic receptor typically results in smooth muscle contraction .

properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7/c23-16-5-4-8-18(15-16)29-11-13-30(14-12-29)22-27-20-19(24-9-10-25-20)21(28-22)26-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECYDSUBFYXZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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